[(4-Bromophenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound characterized by the presence of a bromophenyl group attached to a diphenylphosphine oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of 4-bromobenzyl chloride with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine compound.
Substitution: Formation of substituted phosphine derivatives.
Scientific Research Applications
(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in redox reactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the bromophenyl group.
Diphenylphosphine oxide: Lacks the bromophenyl group and has different reactivity.
(4-Dioxaborolanylphenyl)diphenylphosphine: Contains a boron group instead of bromine.
Uniqueness
(4-Bromophenyl)methyldiphenyl-lambda~5~-phosphane is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science .
Properties
CAS No. |
61424-52-0 |
---|---|
Molecular Formula |
C19H16BrOP |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
1-bromo-4-(diphenylphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H16BrOP/c20-17-13-11-16(12-14-17)15-22(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
IFLOWJOQXMJQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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